

# 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one chemical properties

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## Compound of Interest

**Compound Name:** 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

**Cat. No.:** B1417407

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## Introduction: The 1,2,4-Triazine Core in Modern Chemistry

The 1,2,4-triazine ring system represents a class of azaheterocycles that has garnered significant attention in medicinal and materials chemistry. These structures are considered "privileged scaffolds" due to their versatile chemical nature and their association with a wide array of biological activities.<sup>[1][2]</sup> Derivatives of 1,2,4-triazine have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.<sup>[2][3][4]</sup>

This guide focuses on a specific derivative, **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**. We will provide a comprehensive overview of its core chemical and physical properties, proven synthetic methodologies, spectroscopic signature, and its potential as a foundational molecule for further chemical exploration, particularly within the context of drug discovery and development.

## Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**, these are summarized below.

## Compound Identification and Properties

Property	Value	Source
IUPAC Name	3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one	-
Synonyms	3-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-5-one	<a href="#">[5]</a>
CAS Number	36993-94-9	<a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[6]</a>
Molecular Weight	187.20 g/mol	<a href="#">[5]</a>
Appearance	Solid (typical for this class)	-

## Molecular Structure

The structure features a six-membered triazine ring containing three nitrogen atoms, substituted with a methyl group at position 3, a phenyl group at position 6, and a ketone at position 5. The "(4H)" designation indicates the location of the endocyclic proton.

**Figure 1:** Structure of **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**.

## Synthesis and Mechanistic Insights

### Core Synthetic Strategy

The most prevalent and robust method for synthesizing the 5,6-disubstituted 1,2,4-triazine core is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide.[\[1\]](#) This approach allows for modular construction of the ring system. For the title compound, this translates to the cyclocondensation of a phenyl-substituted 1,2-dicarbonyl (phenylglyoxal) with the hydrazide of acetic acid (acetohydrazide).

The causality behind this choice is straightforward:

- Phenylglyoxal provides the C6-phenyl and C5-carbonyl moieties.
- Acetohydrazide provides the N1, N2, and C3-methyl components, along with the N4 nitrogen.

The reaction proceeds via initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the final triazinone ring.

## Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method adapted from established literature procedures for 1,2,4-triazine synthesis.[\[1\]](#)[\[7\]](#)

### Step 1: Reagent Preparation

- Dissolve phenylglyoxal monohydrate (1.0 eq) in glacial acetic acid.
- In a separate flask, dissolve acetohydrazide (1.05 eq) in glacial acetic acid.

### Step 2: Condensation Reaction

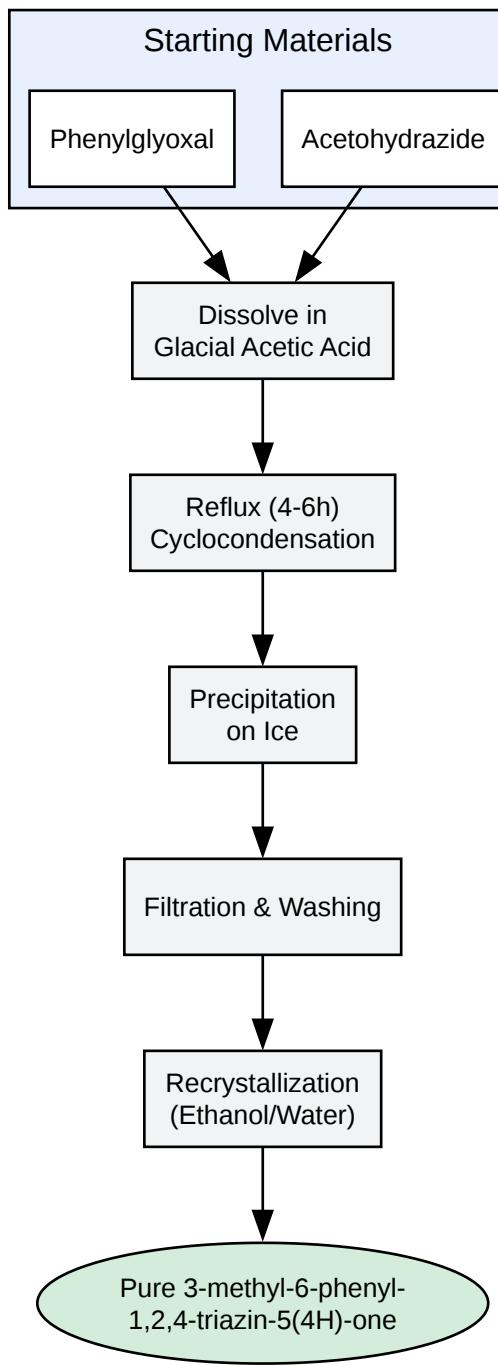
- Slowly add the acetohydrazide solution to the phenylglyoxal solution with stirring at room temperature.
- Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

### Step 3: Isolation and Purification

- Allow the mixture to cool to room temperature, then pour it over crushed ice with stirring.
- The precipitated solid product is collected by vacuum filtration.
- Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one**.

### Step 4: Validation

- Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and mass spectrometry.



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**Figure 2:** General experimental workflow for synthesis.

## Spectroscopic Characterization

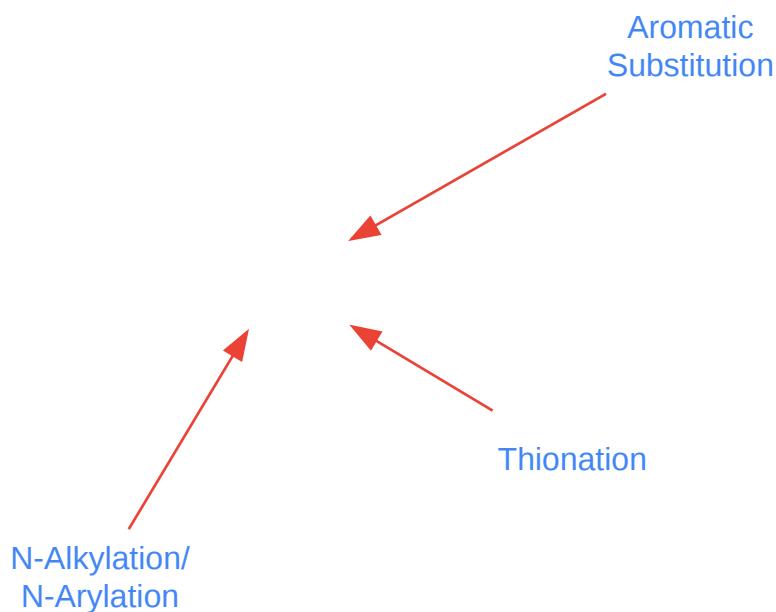
Structural elucidation and confirmation are paramount. The following data represent the expected spectroscopic characteristics for verifying the successful synthesis of the title compound.

Technique	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Methyl Protons (CH<sub>3</sub>): A singlet around <math>\delta</math> 2.0-2.5 ppm.</li><li>- Phenyl Protons (C<sub>6</sub>H<sub>5</sub>): A multiplet in the aromatic region, <math>\delta</math> 7.4-8.2 ppm.</li><li>- Amide Proton (N-H): A broad singlet, typically downfield (<math>&gt; \delta</math> 10 ppm), which is D<sub>2</sub>O exchangeable.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Methyl Carbon (CH<sub>3</sub>): A signal around <math>\delta</math> 20-25 ppm.</li><li>- Phenyl Carbons: Multiple signals in the <math>\delta</math> 125-135 ppm range.</li><li>- Triazine Ring Carbons: Signals for C3, C5, and C6 in the <math>\delta</math> 140-165 ppm range, with the C=O (C5) being the most downfield.</li></ul>
IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- N-H Stretch: A broad band around 3100-3300 cm<sup>-1</sup>.</li><li>- C-H Stretch (Aromatic/Aliphatic): Bands around 2900-3100 cm<sup>-1</sup>.</li><li>- C=O Stretch (Amide/Ketone): A strong, sharp absorption around 1650-1700 cm<sup>-1</sup>.</li><li>- C=N Stretch: Absorption around 1550-1600 cm<sup>-1</sup>.</li></ul>
Mass Spec (MS)	<p>The molecular ion peak [M]<sup>+</sup> is expected at m/z = 187. A GC-MS spectrum for this compound is publicly available, confirming this molecular weight.<sup>[8]</sup> Fragmentation patterns would likely involve the loss of CO, N<sub>2</sub>, and cleavage of the methyl and phenyl groups.</p>

## Reactivity and Potential for Derivatization

The 1,2,4-triazin-5(4H)-one scaffold is rich in chemical handles, making it an excellent starting point for generating compound libraries for screening.

- N4-Position: The proton on the N4 nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This is a common strategy to modulate solubility and biological activity.
- C5-Carbonyl Group: The oxygen of the carbonyl can be thionated to produce the corresponding 5-thione derivative, which can alter the compound's electronic properties and hydrogen bonding capacity.[3]
- Methyl Group (C3): While less reactive, the methyl protons can potentially be functionalized under specific conditions (e.g., radical reactions).
- Phenyl Group (C6): The aromatic ring can undergo electrophilic substitution (nitration, halogenation), although the electron-withdrawing nature of the triazine ring would make this challenging and likely direct substitution to the meta-position.



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**Figure 3:** Key reactive sites for chemical derivatization. (Conceptual diagram)

## Relevance in Drug Discovery and Medicinal Chemistry

The true value of a scaffold like **3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one** lies in its proven utility in generating biologically active molecules. The 1,2,4-triazine core has been integral to compounds with a wide range of pharmacological effects.[\[2\]](#)

- Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[9\]](#)[\[10\]](#) The planar, aromatic nature of the core allows it to participate in  $\pi$ - $\pi$  stacking and hydrogen bonding interactions with biological targets like kinases and DNA.
- GPCR Modulation: In a notable example, substituted 1,2,4-triazines were identified as antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases.[\[1\]](#) The 5- and 6-aryl substituents were found to be critical for binding.[\[1\]](#)
- Herbicidal and Antiviral Activity: The broader class of 1,2,4-triazines has a long history of use in agrochemicals and as antiviral agents, highlighting the scaffold's ability to interfere with fundamental biological processes.[\[3\]](#)[\[11\]](#)

The specific substituents of the title compound—a small methyl group and a lipophilic phenyl group—provide a balanced starting point for drug design. The phenyl group can engage in hydrophobic or  $\pi$ -stacking interactions within a receptor binding pocket, while the methyl group occupies a smaller pocket. The triazinone core provides key hydrogen bond donors and acceptors.

## Conclusion

**3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one** is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical innovation. Its straightforward and high-yielding synthesis, combined with multiple sites for chemical modification, makes it an attractive starting point for research programs. The extensive history of biological activity associated with the 1,2,4-triazine scaffold provides a strong rationale for its continued exploration in the development of new therapeutics and functional molecules.

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